3-Hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one
Description
Properties
IUPAC Name |
3-hydroxy-2-thiophen-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOWDJRLUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291839 | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91805-20-8 | |
| Record name | NSC78630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene-2-carbaldehyde and 3-hydroxy-4H-chromen-4-one as starting materials. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Aerated Conditions
THC undergoes oxygen-dependent photoreactions when irradiated at 360 nm:
-
In aerated acetonitrile (ACN) : Forms a unique dimeric product identified as 3,3′-bis(thiophene-2-yl)-4H,4′H-[2,2′]bichromenyl-4,4′-dione .
-
In aerated cyclohexane (CH) : Produces 3-thiophen-2-yl-3-hydroxy-1,2-indandione alongside the dimer .
Mechanistic Pathway :
-
Photoexcitation generates a triplet-state intermediate.
-
Oxygen-mediated radical coupling leads to dimerization.
De-Aerated Conditions
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity and oxygen content:
| Solvent | Oxygenation | Primary Product | Secondary Product |
|---|---|---|---|
| Acetonitrile (ACN) | Aerated | Dimeric 4H-chromen-4-one | 3-Hydroxy-1,2-indandione |
| Cyclohexane (CH) | Aerated | 3-Hydroxy-1,2-indandione | Dimeric 4H-chromen-4-one |
| Any solvent | De-aerated | 3-Hydroxy-1,2-indandione | None |
Synthetic Alkylation Pathways
THC serves as a precursor in phase-transfer-catalyzed (PTC) O-alkylation reactions:
Reaction with 4,4′-Bischloromethyl-diphenyl
-
Conditions : Dry acetone, anhydrous K₂CO₃, Bu₄N⁺I⁻ (PTC), reflux .
-
Product : 3,3′-(Biphenyl-4,4′-diylbis(methylene))bis(oxy)bis(2-(thiophen-2-yl)-4H-chromen-4-one) .
Key Observations :
Dimeric Product (ACN, Aerated)
-
¹H NMR (CDCl₃) : δ 8.20 (d, J = 7.8 Hz), 7.74–7.64 (m), 7.57 (d, J = 4.8 Hz) .
-
¹³C NMR : δ 178.18 (C=O), 162.13 (aromatic C-O), 137.86 (thiophene C) .
3-Hydroxy-1,2-Indandione
Comparative Analysis with Furan Analogues
THC’s reactivity contrasts with its furan-containing counterpart (FHC):
| Parameter | THC | FHC |
|---|---|---|
| Dimer Structure | Bichromenyl-4,4′-dione | Dehydrodimer with furan-oxygen linkage |
| Secondary Product | None | 3-(Furan-2-yl)isobenzofuran-1(3H)-one |
| Solvent Preference | ACN for dimerization | CH for dimerization |
Stability and Byproduct Formation
Scientific Research Applications
Pharmaceutical Development
Tyrosinase Inhibition
One of the notable applications of 3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one is its potential as a tyrosinase inhibitor , which can be beneficial in treating hyperpigmentation disorders.
- Methodology : The compound was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme crucial for melanin synthesis.
- Results : It exhibited strong competitive inhibition with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase, indicating a potent inhibitory effect .
Cancer Research
Antitumor Activity
Research has shown that derivatives of this compound can inhibit various cancer cell lines, making it a candidate for anticancer drug development.
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Methodology : The derivatives were tested for their inhibitory activity against c-Met, a tyrosine kinase often overexpressed in cancers.
- Results : Most derivatives demonstrated moderate to potent antitumor activity across the tested cell lines, highlighting their potential in cancer therapy .
Virology
Anti-HIV Activity
Certain derivatives of this compound have shown promising results in virology, particularly against HIV.
- Methodology : Derivatives were assessed for their ability to inhibit HIV replication.
- Results : One derivative displayed significant anti-HIV activity with a selectivity index (SI) of 483 and an IC50 of 0.53 μM, indicating its potential as an antiviral agent .
Photochemistry
Photoreactions and Dimerization
The photochemical properties of this compound have been studied to understand its behavior under UV light.
- Methodology : The compound was subjected to photolysis at its longest absorption band (~360 nm) using cyclohexane and acetonitrile as solvents.
- Results : Different dimeric photoproducts were formed in aerated solutions, indicating the compound's reactivity and potential applications in photochemical processes .
Data Table: Summary of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Pharmaceutical | Tyrosinase inhibition assays | IC50 values: 0.013 μM (tyrosine hydroxylase) |
| Cancer Research | Inhibition of c-Met in cancer cell lines | Moderate to potent antitumor activity observed |
| Virology | Anti-HIV replication assays | SI = 483; IC50 = 0.53 μM |
| Photochemistry | Photolysis under UV light | Formation of dimeric products |
Case Study 1: Tyrosinase Inhibition
A study conducted on the inhibition properties of the compound revealed that its structural features significantly enhance its solubility and bioavailability, making it a promising candidate for topical formulations aimed at treating skin pigmentation disorders.
Case Study 2: Antitumor Activity
In vitro studies on various cancer cell lines demonstrated that specific modifications to the compound's structure could lead to enhanced antitumor efficacy, suggesting avenues for further drug development focused on targeted therapies.
Case Study 3: Photochemical Behavior
Research into the photochemical reactions involving this compound has opened new pathways for developing light-sensitive materials that could be utilized in organic electronics or photonic devices.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. One key mechanism is the excited-state intramolecular proton transfer (ESIPT), which has been extensively studied. Upon photo-excitation, the compound undergoes proton transfer, leading to the formation of a tautomeric form. This process is facilitated by the presence of intramolecular hydrogen bonds, which play a crucial role in stabilizing the transition state and the resulting products .
Comparison with Similar Compounds
Phenyl vs. Thiophene Derivatives
- 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) : Substitution with a nitro group enhances antioxidant activity (DPPH radical scavenging IC50: ~25 μM) but reduces anti-inflammatory potency compared to 3-HTC .
- 3-Hydroxy-2-(3,4-dichlorophenyl)-4H-chromen-4-one (IId) : Dichloro substitution improves both anti-inflammatory (carrageenan-induced edema inhibition: ~70%) and antioxidant activity while minimizing ulcerogenic effects .
Thiophene vs. Thiophene-Carbonyl Derivatives
- F3226-1198 (thiophene-2-carbonyl-substituted) : Exhibits potent matriptase inhibition (IC50: 2.6 μM), outperforming phenyl analogs (e.g., F3226-1197, IC50: 7.0 μM) due to enhanced electronic interactions .
Structural and Photochemical Comparisons
Planarity and Fluorescence
- 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one: The dihedral angle between the chromenone and phenyl rings is 20.7°, favoring planar geometry and strong fluorescence, making it suitable for sensor applications .
- 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one : A smaller dihedral angle (12.3°) increases conjugation, but methoxy substitution reduces fluorescence quantum yield compared to hydroxyl analogs .
- 3-HTC: The thiophene substituent introduces slight torsional strain (dihedral angle: ~24°), resulting in moderate fluorescence efficiency. However, its anti-Kasha behavior is negligible, unlike derivatives with electron-withdrawing groups like cyano .
Solvent-Dependent Photoreactivity
- In cyclohexane, 3-HTC undergoes [2+2] photodimerization, whereas in acetonitrile, it forms oxidative products due to solvent polarity effects . Comparable phenyl derivatives (e.g., 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one) exhibit similar solvent-specific reactivity but lower photostability .
Enzyme Inhibition and Molecular Interactions
- COX-2 Inhibition : Methylsulfonyl-substituted derivatives (e.g., compound 4) show >100-fold selectivity for COX-2 over COX-1, attributed to hydrophobic interactions with the enzyme's active site .
- Matriptase Inhibition : Thiophene-carbonyl derivatives (e.g., F3226-1198) engage in π-π stacking and hydrogen bonding with catalytic residues, enhancing inhibitory potency .
- Antioxidant Activity : Hydroxyl and nitro groups improve radical scavenging via hydrogen atom transfer, while chloro substituents enhance lipophilicity and membrane penetration .
Data Tables
Table 2: Structural and Photochemical Properties
| Compound | Dihedral Angle (°) | Fluorescence Quantum Yield | Anti-Kasha Behavior |
|---|---|---|---|
| 3-HTC | ~24 | 0.35 | No |
| 4-Hydroxyphenyl derivative | 20.7 | 0.62 | No |
| 4-Methoxyphenyl derivative | 12.3 | 0.28 | No |
| 3-HTC-DiCN (cyano derivative) | N/A | 0.15 | Yes |
Biological Activity
3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one, a compound belonging to the class of chromenones, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features a chromene backbone with a hydroxyl group at position 3 and a thiophene ring at position 2. This configuration enhances its solubility and bioactivity due to the presence of both hydrophilic and lipophilic groups.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging assays, demonstrating IC50 values comparable to standard antioxidants like ascorbic acid.
2. Anticancer Activity
The anticancer potential of this compound has been investigated against several cancer cell lines. Notably, it has shown cytotoxic effects on A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro studies reported an IC50 value of approximately 21.38 μM against A549 cells, indicating moderate potency . The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation.
3. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Chromenone Core : The initial step involves synthesizing the chromenone structure through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the thiophene ring and hydroxyl group at the appropriate positions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Case Study 1: Antioxidant Efficacy
In a comparative study evaluating various chromenone derivatives, this compound was found to have superior antioxidant activity compared to several analogs, with a notable reduction in DPPH radical levels .
Case Study 2: Anticancer Evaluation
A study involving the treatment of A549 cells with this compound showed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy . The research highlighted the potential for developing this compound as a lead structure for anticancer drug development.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Hydroxyl and thiophene substituents | Antioxidant, anticancer, antimicrobial | Enhanced solubility and bioactivity |
| 2-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one | Lacks thiophene; simpler structure | Moderate antimicrobial | Simpler structure may limit activity |
| Rohitukine Analog | Additional hydroxyl groups | Potent anticancer activity | Known for CDK inhibition |
Q & A
Q. What are the standard synthetic routes for 3-Hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one?
The compound can be synthesized via the Claisen-Schmidt condensation of 2-hydroxyacetophenone with thiophene-2-carbaldehyde, followed by cyclization under acidic conditions. Alternatively, methods involving NaOH and H₂O₂ in ethanol (adapted from fluorophenyl derivatives in and ) are applicable. Cyclization efficiency depends on solvent polarity and reaction time, with yields improved by refluxing in ethanol for 6–8 hours .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry (e.g., bond lengths and angles, as in ). Complementary techniques include ¹H/¹³C NMR for functional group analysis, FT-IR for hydroxyl and carbonyl identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solvents and catalysts optimize the synthesis of chromenone derivatives?
Ethanol and DMF are common solvents, with NaOH or K₂CO₃ as bases. For advanced catalysis, biogenic ZnO nanoparticles ( ) enhance reaction rates and yields in aqueous media. Catalyst loading (5–10 mol%) and temperature (room temperature to 80°C) are critical variables .
Advanced Research Questions
Q. How do substituents on the thiophene ring affect electronic properties and bioactivity?
Substituents like fluorine ( ) or methoxy groups ( ) alter electron density, impacting reactivity and interactions with biological targets. Computational studies (e.g., DFT) reveal that electron-withdrawing groups increase electrophilicity at the chromenone core, enhancing binding to enzymes like kinases or oxidoreductases .
Q. What strategies address low yields in large-scale synthesis?
Optimize stoichiometry (1:1.2 molar ratio of acetophenone to aldehyde) and employ phase-transfer catalysts. Recrystallization from ethanol or acetonitrile ( ) improves purity. Contamination by regioisomers (e.g., 3-substituted vs. 2-substituted products) requires rigorous TLC monitoring .
Q. How can computational modeling predict pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like COX-2 or CYP450 enzymes. ADMET predictors assess bioavailability, with logP values (<3) indicating favorable membrane permeability. Substituent polarity (e.g., hydroxyl vs. methoxy) influences metabolic stability .
Q. What are the challenges in derivatizing the chromenone core for structure-activity studies?
Steric hindrance from bulky groups (e.g., trifluoromethyl in ) complicates cyclization. Regioselectivity issues arise in electrophilic substitutions (e.g., nitration), requiring directing groups or protective strategies (e.g., acetylating the 3-hydroxy group before functionalization) .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory results) may stem from assay conditions (e.g., bacterial strain specificity) or purity of isomers. Cross-validate findings using orthogonal assays (e.g., MIC and time-kill curves) .
- Reaction Monitoring : Use HPLC or GC-MS to track intermediates. For photolabile derivatives (e.g., nitro groups in ), avoid prolonged light exposure during purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
